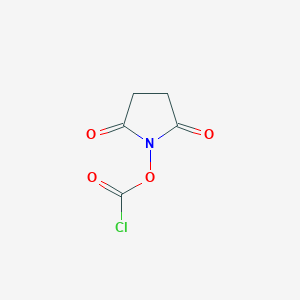

2,5-Dioxopyrrolidin-1-YL chloroformate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dioxopyrrolidin-1-YL chloroformate: is a chemical compound with the molecular formula C₅H₄ClNO₄ It is also known by its IUPAC name, 1-[(chlorocarbonyl)oxy]-2,5-pyrrolidinedione This compound is a derivative of pyrrolidine and is characterized by the presence of a chloroformate functional group attached to the pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-YL chloroformate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate derivative. The general reaction scheme is as follows:

2,5-Dioxopyrrolidin-1-yl+Phosgene→2,5-Dioxopyrrolidin-1-YL chloroformate

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the molar ratio of reactants. The process may also include purification steps to obtain the compound in high purity.

化学反应分析

Types of Reactions: 2,5-Dioxopyrrolidin-1-YL chloroformate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dioxopyrrolidin-1-yl and carbon dioxide.

Common Reagents and Conditions:

Amines: Reaction with primary or secondary amines under mild conditions to form carbamates.

Alcohols: Reaction with alcohols in the presence of a base to form carbonates.

Thiols: Reaction with thiols to form thiocarbonates.

Major Products:

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

Thiocarbonates: Formed from the reaction with thiols.

科学研究应用

Chemical Properties and Mechanism of Action

2,5-Dioxopyrrolidin-1-YL chloroformate has the molecular formula CHClNO and a molecular weight of 177.54 g/mol. It features a chloroformate functional group that reacts readily with nucleophiles, especially primary amines found in proteins. The primary reaction involves the acylation of amines, forming stable carbamate linkages. This reaction is crucial for introducing functional groups into biomolecules, facilitating the creation of stable conjugates for various assays and studies.

The mechanism typically involves a nucleophilic attack by the amine on the carbonyl carbon of the chloroformate, leading to the release of chloride ions and the formation of a carbamate. This process allows researchers to label proteins and peptides effectively, enhancing the study of protein interactions and modifications.

Applications in Biochemistry

Protein Labeling and Modifications

- Proteomics : The compound is extensively used for labeling proteins and peptides. By forming stable covalent bonds with amino acids like lysine, it aids in studying protein interactions and post-translational modifications.

- Enzyme Activity Studies : Modifying active sites of enzymes or stabilizing enzyme-substrate complexes can be achieved using this compound, influencing enzyme activity for various biochemical assays.

Biochemical Probes

- The compound serves as a valuable biochemical probe due to its ability to interact with specific enzymes or receptors. This interaction helps elucidate biological processes and pathways relevant to disease mechanisms.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties:

- Drug Development : It may act as a lead compound for developing new drugs targeting specific diseases. Its reactivity with biomolecules allows for the design of novel therapeutic agents that can modulate biological pathways effectively.

- Targeted Therapies : The compound's ability to selectively modify proteins positions it as a candidate for targeted therapies in various medical conditions.

Industrial Applications

The unique chemical properties of this compound also make it suitable for industrial applications:

- Advanced Materials : It can be utilized in producing coatings, adhesives, and other specialty products due to its acylating capabilities.

- Biomolecule Conjugation : As a crosslinker, it facilitates the conjugation of biomolecules, which is essential in creating complex materials for biomedical applications.

作用机制

The mechanism of action of 2,5-Dioxopyrrolidin-1-YL chloroformate involves the formation of a reactive intermediate that can undergo nucleophilic attack by various substrates. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

相似化合物的比较

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar in structure but with a benzyl group instead of a chloroformate group.

2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Contains a cyano group and is used in the synthesis of heterocyclic compounds.

Uniqueness: 2,5-Dioxopyrrolidin-1-YL chloroformate is unique due to its chloroformate functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a versatile reagent in organic synthesis and various scientific applications.

生物活性

2,5-Dioxopyrrolidin-1-YL chloroformate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural properties, which facilitate interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical formula of this compound is C5H4ClNO4, indicating the presence of a chloroformate functional group attached to a pyrrolidine derivative. This structure allows it to act as a reactive electrophile in biochemical reactions.

The biological activity of this compound primarily involves its ability to modify proteins through the formation of carbamates. This modification can lead to alterations in enzyme activity and receptor signaling pathways. For instance, it has been noted that the compound may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

1. Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in lipid metabolism and signaling. In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory effects on MAGL activity, with IC50 values in the nanomolar range .

2. Anticancer Potential

The compound has been investigated for its potential anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane integrity.

3. Anti-inflammatory Effects

By inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), this compound demonstrates significant anti-inflammatory activity. This property makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Enzyme Inhibition : A study evaluated various derivatives of this compound for their ability to inhibit MAGL. Among them, one derivative showed an IC50 value of 0.88 nM, indicating high potency against MAGL hydrolysis of lipid substrates .

- Anticancer Activity : Another research project focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKZKCWZPSNZFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。